molecular formula C15H18BrNO2 B13251678 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one

1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13251678
M. Wt: 324.21 g/mol
InChI Key: LLNAANHIDUANCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated phenyl ring and a piperidinone moiety

Preparation Methods

The synthesis of 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one typically involves several steps. One common method starts with the bromination of 3-methylphenyl to produce 4-bromo-3-methylphenyl. This intermediate is then reacted with propanoylpiperidin-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate .

Chemical Reactions Analysis

1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The brominated phenyl ring allows the compound to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

1-(4-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of a brominated phenyl ring and a piperidinone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H18BrNO2/c1-3-14(18)12-5-4-8-17(15(12)19)11-6-7-13(16)10(2)9-11/h6-7,9,12H,3-5,8H2,1-2H3

InChI Key

LLNAANHIDUANCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.